N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxyphenyl group and a phenyl group. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with receptors such as egfr and vegfr-2 . These receptors play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and survival.
Mode of Action
For instance, it may bind to the active sites of its target proteins, thereby modulating their activity . This interaction could lead to changes in the cellular processes regulated by these proteins.
Biochemical Pathways
Given its potential interaction with egfr and vegfr-2, it may influence pathways related to cell growth and survival . The downstream effects of this interaction could include alterations in cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Similar compounds have been shown to exhibit strong electronic characteristics and meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . These properties could potentially impact the bioavailability of N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide.
Result of Action
Based on its potential interaction with egfr and vegfr-2, it may influence cellular processes such as cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 4-methoxyaniline with phenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or toluene. The process may also involve steps like acylation and reduction to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)piperazine
- N-(4-methoxyphenyl)acetamide
- 4-methoxyphenylamine
Uniqueness
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide stands out due to its unique combination of a pyrrolidine ring with methoxyphenyl and phenyl groups. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-9-7-16(8-10-17)19-18(21)20-12-11-15(13-20)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABBSTYEZJZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.